(12-Azidododecyloxy)-tert-butyldimethylsilane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

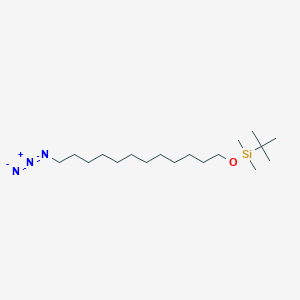

(12-Azidododecyloxy)-tert-butyldimethylsilane is an organic compound that features an azido group attached to a dodecyloxy chain, which is further bonded to a tert-butyldimethylsilane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (12-Azidododecyloxy)-tert-butyldimethylsilane typically involves a multi-step process. One common method starts with the preparation of 12-bromododecanol, which is then converted to 12-azidododecanol through a nucleophilic substitution reaction using sodium azide. The final step involves the silylation of 12-azidododecanol with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(12-Azidododecyloxy)-tert-butyldimethylsilane can undergo various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions to form a variety of nitrogen-containing compounds.

Cycloaddition Reactions: The azido group can engage in [3+2] cycloaddition reactions with alkynes to form triazoles.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide in a polar aprotic solvent like dimethylformamide (DMF).

Cycloaddition: Copper(I) catalysts in the presence of an alkyne.

Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation with palladium on carbon.

Major Products Formed

Triazoles: Formed from cycloaddition reactions with alkynes.

Amines: Formed from the reduction of the azido group.

Scientific Research Applications

(12-Azidododecyloxy)-tert-butyldimethylsilane has several applications in scientific research:

Organic Synthesis: Used as a building block for the synthesis of more complex molecules, particularly in the formation of triazoles through click chemistry.

Materials Science: Employed in the modification of surfaces and the preparation of functionalized materials.

Bioconjugation: Utilized in the attachment of biomolecules to surfaces or other molecules through azide-alkyne cycloaddition reactions.

Mechanism of Action

The mechanism of action of (12-Azidododecyloxy)-tert-butyldimethylsilane primarily involves the reactivity of the azido group. In cycloaddition reactions, the azido group reacts with alkynes to form triazoles, a process facilitated by copper(I) catalysts. This reaction proceeds through a concerted mechanism, forming a five-membered ring intermediate that rearranges to the triazole product .

Comparison with Similar Compounds

Similar Compounds

(12-Bromododecyloxy)-tert-butyldimethylsilane: Similar structure but with a bromine atom instead of an azido group.

(12-Hydroxydodecyloxy)-tert-butyldimethylsilane: Contains a hydroxyl group instead of an azido group.

(12-Aminododecyloxy)-tert-butyldimethylsilane: Features an amino group instead of an azido group.

Uniqueness

(12-Azidododecyloxy)-tert-butyldimethylsilane is unique due to the presence of the azido group, which imparts distinct reactivity, particularly in cycloaddition and reduction reactions. This makes it a valuable intermediate in the synthesis of nitrogen-containing compounds and functional materials .

Biological Activity

(12-Azidododecyloxy)-tert-butyldimethylsilane is a compound of interest in the fields of organic chemistry and medicinal research due to its unique structural features and potential biological applications. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C15H31N3OSi

- Molecular Weight : 299.52 g/mol

- CAS Number : Not specified in the available literature.

The compound features an azido group, which is known for its reactivity and utility in click chemistry, making it a candidate for various biological applications.

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules. The azido group can participate in nucleophilic substitution reactions, potentially leading to the formation of stable conjugates with proteins or nucleic acids. This interaction may modulate biological pathways, such as:

- Cell Signaling : Modifying signaling pathways by binding to receptors or enzymes.

- Antimicrobial Activity : Potentially exhibiting activity against bacterial or fungal strains through disruption of cellular processes.

Antimicrobial Activity

A study investigated the antimicrobial properties of various silane derivatives, including this compound. The results indicated:

- In vitro Testing : The compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

- Mechanism of Action : Proposed mechanisms include disruption of cell membrane integrity and interference with metabolic pathways.

Cytotoxicity Assays

Research assessing the cytotoxic effects of this compound on human cancer cell lines revealed:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 20 |

These results suggest that the compound has selective cytotoxicity towards certain cancer cell lines, warranting further investigation into its potential as an anticancer agent.

Applications in Drug Development

The unique properties of this compound make it a valuable scaffold for drug development. Its azido group allows for:

- Click Chemistry : Facilitating the synthesis of complex drug candidates through bioconjugation techniques.

- Targeted Delivery Systems : Potential use in creating targeted delivery systems for therapeutic agents, enhancing their efficacy and reducing side effects.

Properties

IUPAC Name |

12-azidododecoxy-tert-butyl-dimethylsilane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H39N3OSi/c1-18(2,3)23(4,5)22-17-15-13-11-9-7-6-8-10-12-14-16-20-21-19/h6-17H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXTKBYPRCSHUKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCCCCCCCCCCCN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H39N3OSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.